

Solubility of (2-Aminothiazol-4-yl)methanol in different solvents

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Compound of Interest

Compound Name: (2-Aminothiazol-4-yl)methanol

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An In-depth Technical Guide to the Solubility of **(2-Aminothiazol-4-yl)methanol** and Related Thiazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **(2-Aminothiazol-4-yl)methanol** in various solvents, a critical parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data for **(2-Aminothiazol-4-yl)methanol** in publicly accessible literature, this document provides a comprehensive overview based on established methodologies for structurally similar and relevant thiazole derivatives. Detailed experimental protocols for solubility determination, including the isothermal saturation method and the static equilibrium method, are presented. Furthermore, this guide includes a generalized experimental workflow and discusses the influence of different solvents on the solubility of analogous compounds, offering valuable insights for researchers working with this class of molecules.

Introduction

(2-Aminothiazol-4-yl)methanol is a heterocyclic compound belonging to the aminothiazole class, which is a prominent scaffold in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like **(2-Aminothiazol-4-yl)methanol** is a fundamental physicochemical property that influences its bioavailability, formulation development, and route of administration. Understanding its solubility profile in a range of

solvents is therefore essential for its effective utilization in pharmaceutical research and development.

This guide provides a detailed exploration of the methodologies used to determine the solubility of thiazole derivatives, leveraging data and protocols from studies on closely related compounds to infer the expected behavior of **(2-Aminothiazol-4-yl)methanol**.

Solubility Data of Structurally Related Thiazole Derivatives

While specific quantitative solubility data for **(2-Aminothiazol-4-yl)methanol** is not readily available in the cited literature, the following tables summarize the solubility of structurally related compounds in various solvents. This information provides a valuable reference for estimating the potential solubility of **(2-Aminothiazol-4-yl)methanol** and for selecting appropriate solvents for experimental work.

Table 1: Mole Fraction Solubility (x) of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures (K)[[1](#)]

Tem pera ture (K)	Met han ol	Etha nol	n- Pro pan ol	Isop ropa nol	Acet one	2- Buta non e	Acet onitr ile	Ethy l Acet ate	Tolu ene	1,4- Diox ane	Cycl ohe xan e
278. 15	0.08 83	0.03 85	0.02 94	0.02 41	0.04 63	0.02 94	0.02 02	0.05 12	0.00 75	0.03 45	0.00 21
283. 15	0.10 32	0.04 53	0.03 46	0.02 84	0.05 49	0.03 46	0.02 38	0.06 05	0.00 91	0.04 08	0.00 26
288. 15	0.11 98	0.05 31	0.04 07	0.03 34	0.06 49	0.04 07	0.02 79	0.07 12	0.01 10	0.04 81	0.00 32
293. 15	0.13 83	0.06 19	0.04 77	0.03 93	0.07 65	0.04 77	0.03 28	0.08 37	0.01 32	0.05 66	0.00 40
298. 15	0.15 90	0.07 21	0.05 58	0.04 61	0.08 99	0.05 58	0.03 84	0.09 82	0.01 58	0.06 64	0.00 49
303. 15	0.18 22	0.08 36	0.06 52	0.05 40	0.10 55	0.06 52	0.04 49	0.11 49	0.01 88	0.07 77	0.00 60
308. 15	0.20 81	0.09 67	0.07 59	0.06 31	0.12 36	0.07 59	0.05 24	0.13 43	0.02 24	0.09 07	0.00 73
313. 15	0.23 73	0.11 16	0.08 82	0.07 36	0.14 47	0.08 82	0.06 11	0.15 68	0.02 67	0.10 57	0.00 89

Note: The solubility of 2-amino-5-methylthiazole was observed to increase with rising temperature in all tested solvents. The highest solubility was found in methanol, while the lowest was in cyclohexane[1].

Table 2: Qualitative and Limited Quantitative Solubility of Other Thiazole Derivatives

Compound	Solvent	Solubility	Reference
2-Amino-4-methylthiazole	Water (pH 7.4)	10.8 µg/mL	[2]
2-Aminothiazole-4-acetic acid	DMSO	Slightly Soluble	[3]
2-Aminothiazole-4-acetic acid	Water	6.5 g/L (at 20 °C)	[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocols are based on established methods used for thiazole derivatives and other poorly soluble compounds.

Isothermal Saturation Method (Shake-Flask Method)

The isothermal saturation method, commonly known as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][4]

Principle: An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Detailed Protocol:

- **Preparation:** Add an excess amount of crystalline **(2-Aminothiazol-4-yl)methanol** to several vials, each containing a precise volume of the chosen solvent (e.g., water, methanol, ethanol, DMSO, acetone, acetonitrile). The presence of excess solid is essential to ensure that equilibrium is reached and a saturated solution is formed.
- **Equilibration:** Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be validated by sampling at different time points until the measured concentration of the solute remains constant.

- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to permit the undissolved solid to settle. Separation of the saturated supernatant from the excess solid can be achieved by:
 - **Centrifugation:** Centrifuge the vials at a high speed to pellet the undissolved solid.
 - **Filtration:** Filter the suspension using a syringe filter (e.g., 0.45 μm PTFE or PVDF) that is compatible with the solvent and does not adsorb the solute.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
- **Concentration Determination:** Analyze the concentration of the diluted sample using a validated analytical technique such as:
 - **High-Performance Liquid Chromatography (HPLC):** Develop a suitable HPLC method with a UV detector set at the compound's maximum absorbance wavelength (λ_{max}). Prepare a calibration curve using standard solutions of known concentrations.
 - **UV-Vis Spectroscopy:** If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis range, this method can be employed. Determine the λ_{max} and create a calibration curve of absorbance versus concentration.
 - **Gravimetric Analysis:** This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. This method is less common for this type of compound but can be used.
- **Calculation:** From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This represents the solubility of the compound in the chosen solvent at that specific temperature.

Static Equilibrium Method

This method is similar to the isothermal saturation method and is often used for determining solubility at various temperatures to understand the thermodynamic properties of dissolution.^[5]

Principle: An excess of the solute is mixed with the solvent in a sealed container and stirred at a constant temperature until equilibrium is achieved. The concentration of the solute in the liquid phase is then measured.

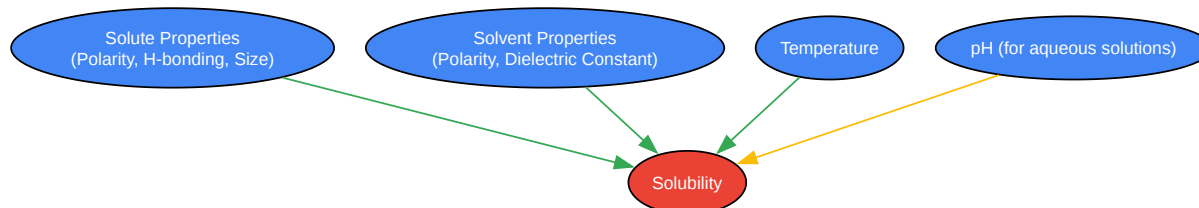
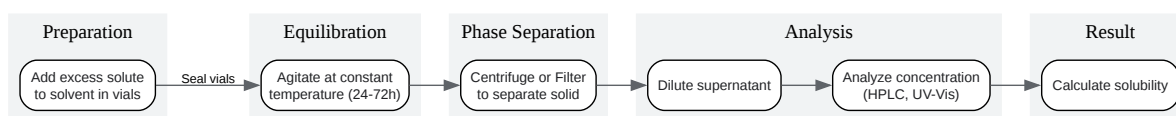
Detailed Protocol:

- **Apparatus:** A jacketed glass vessel connected to a constant temperature water bath is typically used to maintain a precise temperature.
- **Procedure:** An excess amount of **(2-Aminothiazol-4-yl)methanol** is added to a known mass of the solvent in the glass vessel. The mixture is continuously stirred using a magnetic stirrer at a constant temperature for a specified period to reach equilibrium.
- **Sampling and Analysis:** After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to precipitate. A sample of the supernatant is then carefully withdrawn, filtered, and analyzed for its concentration using an appropriate analytical method as described in section 3.1.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the isothermal saturation (shake-flask) method.



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